molecular formula C14H17NO2 B1382710 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 1821237-72-2

3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B1382710
CAS No.: 1821237-72-2
M. Wt: 231.29 g/mol
InChI Key: GFVULRVZLGNKEI-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The compound 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid exemplifies the sophisticated naming conventions employed in heterocyclic bicyclic chemistry, where systematic nomenclature must accurately convey both the structural framework and functional group positioning. According to International Union of Pure and Applied Chemistry nomenclature principles, bicyclic molecules are described using specific conventions where the root compound name depends on the total number of atoms in all rings together, with possible suffixes denoting functional groups with highest priority. The bicyclic framework is designated by the prefix "bicyclo" followed by brackets containing numerals that denote the number of atoms between bridgehead atoms, arranged in descending order and separated by periods. In this particular compound, the [3.2.0] designation indicates the specific connectivity pattern within the seven-membered bicyclic system, where the bridgehead atoms are connected by paths containing three, two, and zero atoms respectively.

The nomenclature becomes more complex when incorporating the nitrogen heteroatom and substituents, requiring the integration of heterocyclic naming conventions with bicyclic structural descriptors. The "aza" prefix indicates the presence of nitrogen within the ring system, following the established pattern where nitrogen heteroatoms are designated with "aza," oxygen with "oxa," and sulfur with "thia". The positioning of the benzyl substituent at the 3-position and the carboxylic acid functionality at the 1-position requires careful consideration of numbering conventions, where numbering begins at one bridgehead atom and follows the carbon chain along the longest path to the next bridgehead atom. The stereochemical designation (1R,5R) further specifies the three-dimensional arrangement of substituents, which is crucial for understanding the compound's potential biological activity and chemical reactivity patterns.

Table 1: Structural and Physical Properties of 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic Acid

Property Value Source Reference
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
CAS Registry Number 2307784-68-3
LogP Value -0.57
Heavy Atoms Count 17
Rotatable Bond Count 3
Number of Rings 3
Polar Surface Area 41 Ų

The structural classification places this compound within the broader category of saturated heterocyclic compounds, specifically as a member of the azabicycloheptane family. Research has established that saturated heterocyclic compounds behave similarly to their acyclic derivatives but with modified steric profiles, making them valuable scaffolds for medicinal chemistry applications. The bicyclic nature introduces conformational constraints that can enhance binding selectivity and metabolic stability compared to linear or monocyclic analogs. The integration of the benzyl group provides additional aromatic character and potential π-π stacking interactions, while the carboxylic acid functionality introduces hydrogen bonding capabilities and ionization potential under physiological conditions.

Historical Development of Bicyclic Azabicycloheptane Derivatives

The historical development of bicyclic azabicycloheptane derivatives represents a significant advancement in synthetic organic chemistry, with research efforts spanning several decades to establish reliable synthetic methodologies for these structurally complex molecules. Early investigations into azabicycloheptane systems were hampered by the challenges associated with constructing the strained bicyclic framework while maintaining stereochemical control and functional group compatibility. The breakthrough came with the development of photochemical approaches, particularly the application of [2+2] photocycloaddition reactions that could efficiently construct the required bicyclic architecture from readily available starting materials.

Recent research has established that photochemical synthesis represents one of the most efficient approaches to 3-azabicyclo[3.2.0]heptane derivatives, utilizing common starting materials such as benzaldehyde, allylamine, and cinnamic acid through intramolecular [2+2] photochemical cyclization. This methodology has evolved from earlier work that struggled with the inherent challenges of engaging unactivated olefins in photochemical cycloaddition reactions. The development of amine-tolerant reaction conditions represented a crucial advancement, as traditional photochemical approaches were incompatible with basic amines, preventing direct synthesis of azabicycloheptane scaffolds from diallylamine precursors.

The evolution of synthetic methodologies has also encompassed [3+2] cycloaddition approaches, where researchers developed efficient strategies based on cyclobutencarboxylic acid ester intermediates and in situ generated azomethine ylide species. These methods have been successfully applied on multigram scale, demonstrating the practical utility of these synthetic approaches for producing meaningful quantities of azabicycloheptane building blocks. The development of these methodologies has been driven by the recognition that 3-azabicyclo[3.2.0]heptane scaffolds serve as attractive building blocks for drug discovery, providing access to three-dimensional molecular architectures that are otherwise difficult to obtain through conventional synthetic approaches.

Table 2: Historical Synthetic Approaches to Azabicycloheptane Derivatives

Method Year Range Key Advantages Limitations Source
Traditional [2+2] Photocycloaddition Early 2000s Direct bicyclic construction Amine incompatibility
Amine-tolerant Photochemistry 2017 Tolerance of basic amines Extended reaction times
[3+2] Cycloaddition 2018 Multigram scalability Multi-step sequence
Aqueous Photochemical Methods 2024 Environmental compatibility Solubility challenges

The progression from early synthetic challenges to modern efficient methodologies illustrates the iterative nature of synthetic organic chemistry research, where each advancement builds upon previous limitations to develop more robust and practical synthetic solutions. Current synthetic approaches have overcome many of the initial obstacles, providing reliable access to azabicycloheptane derivatives with various substitution patterns and stereochemical configurations. These developments have enabled more extensive exploration of the biological and chemical properties of these compounds, contributing to their growing importance in medicinal chemistry and drug discovery programs.

Significance in Heterocyclic Chemistry

The significance of 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid within the broader context of heterocyclic chemistry extends far beyond its individual structural features, representing important principles in molecular design and synthetic strategy that have influenced contemporary approaches to complex molecule construction. Heterocyclic compounds constitute more than half of all known chemical compounds and represent 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. Within this vast chemical space, bicyclic nitrogen-containing systems occupy a particularly important position due to their ability to provide rigid three-dimensional scaffolds that can present functional groups in precise spatial arrangements.

The structural complexity of 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid exemplifies several key principles that make heterocyclic compounds valuable in chemical research and application. The incorporation of nitrogen within the bicyclic framework introduces basicity and hydrogen bonding capabilities that can be modulated through chemical modification, while the rigid bicyclic structure constrains conformational flexibility in ways that can enhance selectivity in biological systems. The combination of aromatic (benzyl) and aliphatic (bicyclic) structural elements provides a platform for diverse intermolecular interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions that are crucial for biological activity.

Research has demonstrated that 3-azabicyclo[3.2.0]heptane derivatives serve as valuable pyrrolidine and piperidine surrogates, offering alternative structural scaffolds that can provide improved properties compared to traditional heterocyclic building blocks. The constrained geometry of the bicyclic system can lead to enhanced metabolic stability and altered pharmacokinetic properties, making these compounds attractive for drug development applications. The carboxylic acid functionality introduces additional possibilities for chemical modification through amide bond formation, esterification, and other transformations that can fine-tune biological and physical properties.

Table 3: Comparative Analysis of Heterocyclic Scaffolds

Scaffold Type Ring System Conformational Freedom Synthetic Accessibility Medicinal Relevance
Pyrrolidine Monocyclic High High Established
Piperidine Monocyclic High High Established
3-Azabicyclo[3.2.0]heptane Bicyclic Constrained Moderate Emerging
Quinoline Fused Bicyclic Moderate High Established
Indole Fused Bicyclic Moderate High Established

The compound's significance is further enhanced by its role in advancing synthetic methodology development, particularly in the area of photochemical synthesis and cycloaddition chemistry. The successful development of efficient synthetic routes to azabicycloheptane derivatives has contributed to broader understanding of reaction mechanisms and reaction design principles that extend beyond this specific compound class. The challenges overcome in synthesizing these molecules have led to innovations in reaction conditions, catalyst design, and substrate scope that have found application in other areas of synthetic chemistry.

Furthermore, the study of 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid and related compounds has contributed to theoretical understanding of strain effects in bicyclic systems, conformational analysis of constrained molecules, and structure-activity relationships in complex heterocyclic systems. These insights have informed computational chemistry approaches and molecular modeling studies that aid in the design of new compounds with predicted properties. The integration of experimental synthesis with theoretical analysis has provided a comprehensive understanding of how molecular structure influences chemical and biological behavior, contributing to the rational design approach that characterizes modern medicinal chemistry and chemical biology research.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13(17)14-7-6-12(14)9-15(10-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVULRVZLGNKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CN(C2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt chloride (CoCl2) as catalysts in methanol under reflux conditions . This method yields the desired compound with a moderate yield of around 52%.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar reduction processes with optimization for scalability and efficiency. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the bicyclic structure, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

BBH is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors. The compound's unique bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function, which can disrupt biological pathways.

Case Study: Enzyme Interaction

Research has shown that BBH can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

The biological activity of BBH is largely attributed to its interaction with molecular targets such as G-protein coupled receptors (GPCRs) and other enzyme systems. Its lipophilic nature, enhanced by the benzyl group, facilitates its ability to cross biological membranes.

Case Study: Binding Affinity

Studies indicate that BBH exhibits significant binding affinity towards certain GPCRs, suggesting its potential use in developing drugs for conditions like depression and anxiety.

Chemical Research

BBH serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure can be used to study reaction mechanisms and develop new synthetic methodologies.

Industrial Applications

BBH's unique properties make it suitable for various industrial applications, particularly in the synthesis of specialty chemicals and materials with unique properties.

Pharmaceutical Industry

BBH is being explored for its potential use in pharmaceuticals due to its ability to modulate enzyme activity and receptor interactions.

Material Science

Its chemical structure allows for the development of new materials with tailored properties, which can be utilized in various applications from coatings to drug delivery systems.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Estimated as C₁₄H₁₇NO₂ (calculated based on structural analogs) .
  • Molecular Weight : ~231.3 g/mol.
  • Stereochemistry : The bicyclo[3.2.0] system introduces two fused rings (three- and four-membered), restricting rotational freedom and stabilizing specific conformations .

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares key bicyclic compounds with variations in ring size, substituents, and pharmacological relevance:

Compound Name Bicyclo System Substituents Molecular Weight (g/mol) Pharmacological Relevance Key References
3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid [3.2.0] Benzyl, COOH ~231.3 Peptidomimetics, drug scaffolds
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid [3.1.0] COOH 141.17 Conformational studies
3,5-Methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid) [3.1.1] COOH 157.16 Peptide engineering
6-Aminopenicillanic acid (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) [3.2.0] + thia Amino, COOH 216.26 Antibiotic precursor (penicillin)
3-Boc-3-azabicyclo[3.1.1]heptane-1-carboxylic acid [3.1.1] Boc-protected, COOH 245.3 Drug discovery intermediates

Key Observations

Ring Strain and Conformational Locking: The bicyclo[3.2.0]heptane core in the target compound imposes greater steric hindrance than [3.1.0]hexane analogs, enhancing rigidity . This property is exploited in GABA analogs to lock bioactive conformations . By contrast, the [3.1.1]heptane system (e.g., 3,5-methanonipecotic acid) offers a less strained framework, facilitating applications in peptide engineering .

Thia-substituted analogs (e.g., 6-aminopenicillanic acid) demonstrate enhanced antibacterial activity due to sulfur's electronegativity and hydrogen-bonding capacity .

Synthetic Accessibility :

  • Scalable synthesis of bicyclo[3.1.1]heptane-1-carboxylic acid derivatives has been achieved via stereoselective methods, enabling gram-scale production .
  • The target compound’s ester derivatives (e.g., methyl or butyl esters) are intermediates for further functionalization, as seen in and .

Pharmacological Relevance

  • Conformational Restriction : The bicyclo[3.2.0] system mimics bioactive conformations of linear peptides, as demonstrated in GABA receptor agonists .
  • Antibiotic Development: Structural analogs like 6-aminopenicillanic acid are critical precursors for β-lactam antibiotics, highlighting the scaffold’s versatility .

Challenges and Innovations

  • Stereochemical Complexity : Derivatives like (1R,5S)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-diethyl carboxylate require precise stereocontrol during synthesis .
  • Stability Issues : The smaller [3.1.0]hexane system exhibits higher ring strain, limiting stability compared to [3.2.0]heptane analogs .

Biological Activity

3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid (BBH) is a synthetic organic compound characterized by a bicyclic structure that incorporates a nitrogen atom and a carboxylic acid group. Its unique molecular architecture has attracted attention for potential biological applications, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231.29 g/mol
  • Boiling Point : 368.8 ± 25.0 °C (predicted)
  • Density : 1.273 ± 0.06 g/cm³ (predicted)
  • pKa : 3.82 ± 0.20 (predicted)

The biological activity of BBH is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function, which can disrupt various biological pathways.

Biological Activity

Research indicates that BBH may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to BBH may possess antibacterial activity, particularly against resistant strains of bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition : BBH has been investigated for its potential to inhibit specific enzymes involved in drug metabolism or bacterial resistance mechanisms, similar to other azabicyclo compounds which have shown promise in this area.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of azabicyclo compounds, including BBH analogs. The research demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting a potential role as antibiotic adjuvants or standalone antimicrobial agents .

Study 2: Enzyme Interaction

Research focused on the interaction of BBH with β-lactamase enzymes revealed that the compound could effectively inhibit these enzymes, which are responsible for antibiotic resistance in certain bacteria. This finding indicates that BBH could be developed as a β-lactamase inhibitor, enhancing the efficacy of existing antibiotics .

Comparative Analysis

The following table summarizes the biological activities of BBH compared to related compounds:

CompoundAntimicrobial ActivityEnzyme InhibitionClinical Relevance
3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acidYesYesPotential adjuvant
AmpicillinYesNoWidely used antibiotic
TazobactamYesYesEstablished β-lactamase inhibitor
MK-7655YesYesUnder clinical evaluation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and benzylation steps. For example:

  • Cyclization : Use a [3.2.0] bicyclic core precursor (e.g., 4-thia-1-azabicyclo[3.2.0]heptane derivatives) and introduce substituents via nucleophilic substitution or coupling reactions (#user-content-fn-1)1.
  • Benzylation : Optimize benzyl group introduction using benzyl halides or benzyl alcohols under basic conditions (e.g., NaH/DMF or K₂CO₃/acetone) (#user-content-fn-2)2.
  • Yield optimization : Adjust reaction time (e.g., 24–48 hours), temperature (room temp. to reflux), and stoichiometry (1.2–2.0 equivalents of benzylating agent). Low yields (<10%) reported in similar syntheses highlight the need for rigorous purification (e.g., column chromatography with ethyl acetate/hexane gradients) (#user-content-fn-3)3.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm bicyclic structure and benzyl substitution. Key signals include δ ~7.3 ppm (benzyl aromatic protons) and δ ~3.5–4.5 ppm (bridgehead protons) (#user-content-fn-4)4.
  • IR : Identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and NH/OH bands (~3300 cm1^{-1}) (#user-content-fn-5)5.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns (#user-content-fn-6)6.
  • HPLC : Assess purity using C18 columns with acetonitrile/water mobile phases (0.1% TFA) and UV detection at 254 nm (#user-content-fn-7)7.

Q. How can solubility challenges be addressed in biological assays?

  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) for stock solutions and dilute with aqueous buffers (pH 7.4). Evidence suggests sodium salts of related bicyclic carboxylic acids improve aqueous solubility (#user-content-fn-8)8.
  • Co-solvents : Use ethanol or propylene glycol (≤10% v/v) to enhance solubility without denaturing proteins (#user-content-fn-9)9.
  • Salt formation : Synthesize potassium or sodium salts via neutralization with KOH/NaOH (#user-content-fn-10)10.

Advanced Research Questions

Q. How can structural analogs be designed to study structure-activity relationships (SAR) in antimicrobial applications?

  • Substitution patterns : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity and target binding (#user-content-fn-11)11.
  • Core modifications : Introduce heteroatoms (e.g., sulfur at position 4) or expand the bicyclic system (e.g., [3.1.1] vs. [3.2.0]) to alter conformational stability (#user-content-fn-12)12.
  • Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to enhance metabolic stability (#user-content-fn-13)13.

Q. How should contradictory biological activity data between studies be resolved?

  • Purity validation : Re-analyze compounds via HPLC and elemental analysis to rule out impurities (<95% purity can skew results) (#user-content-fn-14)14.
  • Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols (CLSI guidelines) to minimize variability (#user-content-fn-15)15.
  • Mechanistic studies : Perform time-kill assays or resistance induction tests to differentiate bacteriostatic vs. bactericidal effects (#user-content-fn-16)16.

Q. What computational strategies predict reactivity and stability of this bicyclic system?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., carboxylic acid protonation states) (#user-content-fn-17)17.
  • Molecular dynamics : Simulate solvation effects in water/DMSO mixtures to model aggregation or degradation pathways (#user-content-fn-18)18.
  • Docking studies : Map interactions with β-lactamase or penicillin-binding proteins using AutoDock Vina (#user-content-fn-19)19.

Q. Methodological Tables

Table 1. Solubility of 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic Acid Derivatives in Common Solvents

SolventSolubility (mg/mL)ConditionsReference
Water0.5–1.2pH 7.0, 25°C
DMSO>5025°C
Ethanol12.825°C
Acetone<0.125°C

Table 2. Key Synthetic Parameters for Benzylation Reactions

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°CHigher temps reduce side products
Reaction Time24–36 hoursProlonged time improves conversion
BaseK₂CO₃Minimizes hydrolysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

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